molecular formula C7H6F3NO B155269 (4-(Trifluoromethyl)pyridin-2-yl)methanol CAS No. 131747-46-1

(4-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No. B155269
M. Wt: 177.12 g/mol
InChI Key: YVAZEWPUHFIBPP-UHFFFAOYSA-N
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Description

The compound (4-(Trifluoromethyl)pyridin-2-yl)methanol is a fluorinated pyridine derivative with a methanol functional group. While the provided papers do not directly study this compound, they offer insights into closely related structures and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a pyridine ring with subsequent functionalization. For example, the synthesis of bis(pyridin-2-ylmethanolato)bis(trifluoroacetato)nickel(II) involves coordination of pyridin-2-ylmethanol to a nickel center, suggesting that the synthesis of (4-(Trifluoromethyl)pyridin-2-yl)methanol could involve similar coordination chemistry or metal-mediated transformations .

Molecular Structure Analysis

The molecular structure of related compounds, such as bis(pyridin-2-ylmethanolato)bis(trifluoroacetato)nickel(II), shows that the pyridin-2-ylmethanol ligand coordinates to a metal atom through its pyridyl nitrogen and methanol oxygen, forming a five-membered chelate ring . This information can be extrapolated to suggest that (4-(Trifluoromethyl)pyridin-2-yl)methanol would have a similar ability to coordinate to metal centers, potentially forming stable chelate complexes.

Chemical Reactions Analysis

The reactivity of (4-(Trifluoromethyl)pyridin-2-yl)methanol can be inferred from the behavior of similar compounds. For instance, the strong hydrogen bonding observed in bis(pyridin-2-ylmethanolato)bis(trifluoroacetato)nickel(II) indicates that the hydroxyl group in (4-(Trifluoromethyl)pyridin-2-yl)methanol would be capable of engaging in hydrogen bonding, which could influence its reactivity and interactions with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-(Trifluoromethyl)pyridin-2-yl)methanol can be partially deduced from related compounds. For example, the theoretical study of (RS)-(4-fluorophenyl)(pyridine-2yl)methanol using density functional theory (DFT) provides insights into the vibrational spectra and molecular electrostatic potential, which are important for understanding the reactivity and interaction of molecules . Additionally, the case of solvent-dependent polymorphism in a structurally related compound suggests that (4-(Trifluoromethyl)pyridin-2-yl)methanol may also exhibit polymorphism, which could affect its melting point, solubility, and other physical properties .

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibitor for Mild Steel: Pyridinyl methanol derivatives, including those with triazole rings, have been explored as effective corrosion inhibitors for mild steel in acidic environments. These compounds adsorb onto the steel surface, providing a protective layer against corrosion. The effectiveness of these inhibitors is attributed to their ability to share lone pair electrons with iron atoms or accept electrons from the iron surface (Ma et al., 2017).

Coordination Chemistry

  • Coordination Compounds Synthesis: Pyridinyl methanol derivatives have been utilized in the synthesis of coordination compounds, such as iron(II) complexes. These complexes exhibit interesting physicochemical properties and are analyzed using techniques like X-ray diffraction and Mössbauer spectroscopy (Bourosh et al., 2018).

Biocatalysis

  • Synthesis of Chiral Alcohols: Research has demonstrated the use of biocatalytic processes to synthesize chiral alcohols, such as S-(4-chlorophenyl)-(pyridin-2-yl) methanol, in a liquid-liquid biphasic microreaction system. This approach provides an efficient, green, and economic method for producing high-purity chiral compounds (Chen et al., 2021).

Organic Synthesis

  • Catalytic Oligomerization of Ethylene: Nickel complexes with pyridinyl methanol as ligands have been synthesized and applied in the catalytic oligomerization of ethylene, showcasing the versatility of these compounds in organometallic catalysis (Kermagoret & Braunstein, 2008).
  • Conversion of Pyridine Propargylic Alcohols: The conversion of pyridyl propargylic alcohols to enones under mild conditions highlights the utility of pyridinyl methanol derivatives in facilitating organic transformations (Erenler & Biellmann, 2005).

properties

IUPAC Name

[4-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAZEWPUHFIBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563701
Record name [4-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Trifluoromethyl)pyridin-2-yl)methanol

CAS RN

131747-46-1
Record name 4-(Trifluoromethyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine
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Synthesis routes and methods I

Procedure details

To a solution of 4-trifluoromethyl-pyridine-2-carboxylic acid (500 mg, 2.62 mmol) in THF (20 mL) at 0° C. was added triethylamine (0.40 mL, 2.88 mmol) followed by ethyl chloroformate (0.28 mL, 2.88 mmol). A thick white precipitate formed. The reaction mixture was stirred at 0° C. for 15 min then a solution of sodium borohydride (297 mg, 7.85 mmol) in water (5 mL) was slowly added via pipet. Vigorous gas evolution was observed and all solids dissolved. The reaction was stirred at 0° C. for 10 min then warmed to room temperature and stirred for 1 h. The reaction was diluted with water and extracted with CH2Cl2 (3×). The combined organics were dried over MgSO4 and concentrated. The residue was purified by chromatography with 20% to 50% EtOAc/hexanes to afford 296 mg (64%) of (4-trifluoromethyl-pyridin-2-yl)-methanol as a colorless oil that freezes just below room temperature. 1H NMR (CDCl3, 300 MHz): δ (ppm) 8.76 (d, J=4.9 Hz, 1H), 7.55 (s, 1H), 7.45 (d, J=4.9 Hz, 1H), 4.87 (s, 2H).
Quantity
500 mg
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reactant
Reaction Step One
Quantity
0.4 mL
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reactant
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20 mL
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solvent
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0.28 mL
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reactant
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297 mg
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reactant
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5 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of [4-(trifluoromethyl)pyridin-2-yl]methyl acetate (1.0 g, 3.2 mmol) in methanol (10 mL) was added a 1.0 M solution of sodium hydroxide in water (10 mL). After being stirred at room temperature overnight, the solution was diluted with 20 mL of water and extracted with EtOAc twice. The combined organic layers were dried (MgSO4) and concentrated under vacuum. Chromatography on silica gel eluting with hexanes/EtOAc (1:1) afforded the title compound (0.34 g) as a clear oil. MS (M+H) 178.1.
Name
[4-(trifluoromethyl)pyridin-2-yl]methyl acetate
Quantity
1 g
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reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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10 mL
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10 mL
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20 mL
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solvent
Reaction Step Two

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